molecular formula C11H10ClN3S B14013928 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine CAS No. 60722-71-6

2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine

Cat. No.: B14013928
CAS No.: 60722-71-6
M. Wt: 251.74 g/mol
InChI Key: YDFRADMMKNLUDF-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylmethylsulfanyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-chlorobenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the mercaptan displaces the chlorine atom on the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is unique due to the presence of the 4-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

60722-71-6

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-amine

InChI

InChI=1S/C11H10ClN3S/c12-9-3-1-8(2-4-9)7-16-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15)

InChI Key

YDFRADMMKNLUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)N)Cl

Origin of Product

United States

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